molecular formula C15H21N3O4 B2837969 Ethyl 2-((2-morpholino-2-(pyridin-3-yl)ethyl)amino)-2-oxoacetate CAS No. 1207047-06-0

Ethyl 2-((2-morpholino-2-(pyridin-3-yl)ethyl)amino)-2-oxoacetate

Cat. No. B2837969
CAS RN: 1207047-06-0
M. Wt: 307.35
InChI Key: PVFGGWOACNZHNW-UHFFFAOYSA-N
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Description

Ethyl 2-((2-morpholino-2-(pyridin-3-yl)ethyl)amino)-2-oxoacetate, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 by a team of researchers at Merck Research Laboratories. Since then, MPEP has been extensively studied for its potential applications in various fields, including neuroscience, psychiatry, and drug addiction research.

Scientific Research Applications

Synthesis Applications

The compound Ethyl 2-((2-morpholino-2-(pyridin-3-yl)ethyl)amino)-2-oxoacetate has been involved in various synthesis applications, contributing to the development of new chemical entities and enhancing the understanding of complex organic synthesis mechanisms.

  • Derivatives Synthesis : It serves as a precursor in the synthesis of cyclopenta[c]pyridine derivatives through reactions with cyanothioacetamide and N-benzyl-α-chloroacetamide, showcasing its versatility in heterocyclic chemistry (Dotsenko et al., 2008).
  • Functionalized Imidazo[1,2-a]pyridines : Its derivative, ethyl α-benzotriazolyl-α-morpholinoacetate, has been used to develop a route for synthesizing 3-amino-2-ethoxycarbonyl imidazo[1,2-a]pyridines, highlighting its application in generating compounds with potential bioactivity (Yang et al., 2015).
  • Asymmetric Synthesis : Involved in the asymmetric [1,3] dipolar cycloaddition reactions, leading to the formation of spirooxindole pyrrolidine derivatives, this compound illustrates its utility in stereoselective synthesis processes (Sebahar & Williams, 2002).

Chemical Structure and Reactions

The chemical structure and reactions involving Ethyl 2-((2-morpholino-2-(pyridin-3-yl)ethyl)amino)-2-oxoacetate provide insights into its reactivity and interaction with various chemical agents, leading to the formation of novel compounds.

  • Thiazolino[3,2‐a]pyrimidine Carbinolamine : It reacts to form complex structures like thiazolino[3,2-a]pyrimidine carbinolamine, demonstrating its reactivity in forming compounds with potential medicinal properties (Campaigne et al., 1981).

Potential Therapeutic Applications

While direct therapeutic applications of Ethyl 2-((2-morpholino-2-(pyridin-3-yl)ethyl)amino)-2-oxoacetate are not specified, its derivatives and reaction products contribute to the field of medicinal chemistry through their potential bioactivities.

  • Memory Improvement : Derivatives have been studied for their effects on improving memory abilities in mice, indicating the relevance of this compound in neuropharmacological research (Li Ming-zhu, 2010).

Corrosion Inhibition

Additionally, Schiff base complexes derived from reactions involving similar compounds have been investigated for their corrosion inhibition properties, bridging the gap between organic synthesis and materials science (Das et al., 2017).

properties

IUPAC Name

ethyl 2-[(2-morpholin-4-yl-2-pyridin-3-ylethyl)amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-2-22-15(20)14(19)17-11-13(12-4-3-5-16-10-12)18-6-8-21-9-7-18/h3-5,10,13H,2,6-9,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFGGWOACNZHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC(C1=CN=CC=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((2-morpholino-2-(pyridin-3-yl)ethyl)amino)-2-oxoacetate

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